molecular formula C22H21N3O5S B4768782 4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide

Cat. No.: B4768782
M. Wt: 439.5 g/mol
InChI Key: RZXRZBLKARUBQO-UHFFFAOYSA-N
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Description

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide is an organic compound with a complex structure that includes multiple aromatic rings, nitro groups, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonamide intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, electrophilic aromatic substitution conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitrobenzenesulfonamide
  • N-(2-methylphenyl)-4-nitrobenzenesulfonamide
  • 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid

Uniqueness

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-14-6-4-5-7-19(14)23-22(26)17-10-8-16(3)21(12-17)31(29,30)24-20-13-18(25(27)28)11-9-15(20)2/h4-13,24H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXRZBLKARUBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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